REACTION_CXSMILES
|
[Na:1].[CH2:2]([CH:6]([CH2:12][C:13]([O:15]CC)=O)[C:7]([O:9][CH2:10][CH3:11])=[O:8])[C:3]([CH3:5])=[O:4]>C(O)C>[Na:1].[O:15]=[C:13]1[CH2:5][C:3](=[O:4])[CH2:2][CH:6]([C:7]([O:9][CH2:10][CH3:11])=[O:8])[CH2:12]1 |^1:0,20|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[Na]
|
Name
|
|
Quantity
|
31 g
|
Type
|
reactant
|
Smiles
|
C(C(=O)C)C(C(=O)OCC)CC(=O)OCC
|
Name
|
|
Quantity
|
150 mL
|
Type
|
solvent
|
Smiles
|
C(C)O
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
with stirring at ambient temperature
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
The mixture was heated
|
Type
|
TEMPERATURE
|
Details
|
under reflux for 2 hours
|
Duration
|
2 h
|
Type
|
TEMPERATURE
|
Details
|
cooled to room temperature
|
Type
|
DISTILLATION
|
Details
|
followed by distillation off of the ethanol under reduced pressure
|
Name
|
|
Type
|
product
|
Smiles
|
[Na]
|
Name
|
|
Type
|
product
|
Smiles
|
O=C1CC(CC(C1)=O)C(=O)OCC
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |